
(4R)-1-Boc-4-propoxy-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-Boc-4-propoxy-L-proline is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a propoxy group on the fourth carbon of the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-propoxy-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Propoxy Group: The protected proline is then subjected to nucleophilic substitution to introduce the propoxy group. This can be done by reacting the Boc-protected proline with propyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4R)-1-Boc-4-propoxy-L-proline can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the Boc-protecting group can be reduced to form an alcohol.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
科学研究应用
(4R)-1-Boc-4-propoxy-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific structural and functional properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (4R)-1-Boc-4-propoxy-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The Boc group protects the amino group during synthesis and is removed under acidic conditions to yield the active form of the compound. The propoxy group may interact with specific molecular targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(4R)-1-Boc-4-methoxy-L-proline: Similar structure but with a methoxy group instead of a propoxy group.
(4R)-1-Boc-4-ethoxy-L-proline: Similar structure but with an ethoxy group instead of a propoxy group.
(4R)-1-Boc-4-butoxy-L-proline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(4R)-1-Boc-4-propoxy-L-proline is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with specific properties and functions.
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1 |
InChI 键 |
PUNFRASZRZVKOK-ZJUUUORDSA-N |
手性 SMILES |
CCCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CCCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


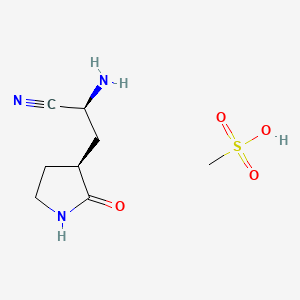
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)

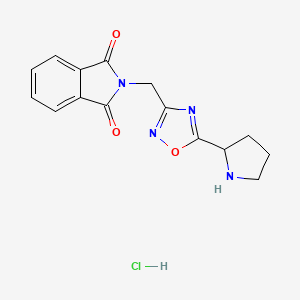
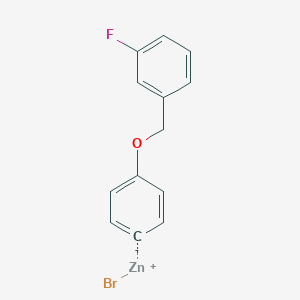
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
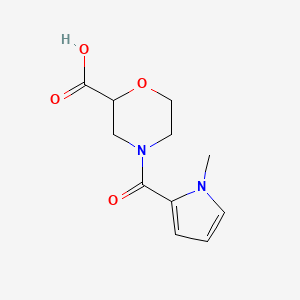


![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
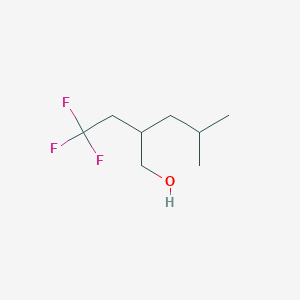
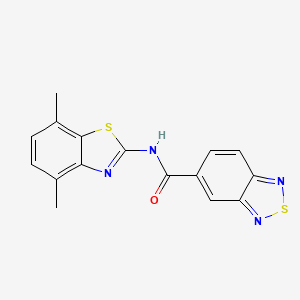
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
